TDD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Transdermal drug delivery (TDD) is a method of administering medications through the skin. This approach offers several advantages over traditional routes such as oral or injectable methods, including avoiding first-pass metabolism, reducing systemic side effects, and providing controlled release of the drug .

Vorbereitungsmethoden

The preparation of transdermal drug delivery systems involves various synthetic routes and reaction conditions. Common methods include the use of lipid-based systems, hydrogels, and nanocarriers to enhance drug permeation and skin penetration . Industrial production methods often involve the development of patches, gels, and microneedles, which are designed to deliver the drug effectively through the skin .

Analyse Chemischer Reaktionen

Transdermal drug delivery systems undergo various chemical reactions to enhance drug delivery. These reactions include:

Oxidation and Reduction: These reactions can modify the drug’s chemical structure to improve its stability and efficacy.

Substitution Reactions: These reactions can introduce functional groups that enhance the drug’s ability to penetrate the skin.

Common Reagents and Conditions: Reagents such as lipids, surfactants, and polymers are commonly used. .

Major Products: The major products formed from these reactions are typically stable drug formulations that can be effectively delivered through the skin.

Wissenschaftliche Forschungsanwendungen

Key Applications of TDD

-

Chronic Pain Management

- Fentanyl Patches : Used for managing severe pain in cancer patients.

- Case Study : A study demonstrated that fentanyl patches provided consistent pain relief without the need for frequent dosing, improving quality of life for patients.

-

Hormone Replacement Therapy

- Estradiol Patches : Used in postmenopausal women to alleviate symptoms associated with estrogen deficiency.

- Case Study : Clinical trials showed significant improvement in menopausal symptoms with estradiol patches compared to oral administration.

-

Nicotine Replacement Therapy

- Nicotine Patches : Help individuals quit smoking by providing a controlled dose of nicotine.

- Case Study : Research indicated that nicotine patches were effective in reducing withdrawal symptoms and cravings, leading to higher cessation rates.

-

Cardiovascular Treatments

- Clonidine Patches : Used to treat hypertension by providing a steady release of medication.

- Case Study : A clinical evaluation showed that clonidine patches effectively lowered blood pressure while minimizing side effects compared to oral forms.

-

Motion Sickness Prevention

- Scopolamine Patches : Administered to prevent nausea and vomiting associated with motion sickness.

- Case Study : Studies found that scopolamine patches were more effective than oral medications for preventing motion sickness in travelers.

Data Table: Efficacy of this compound Products

| Drug Name | Indication | Delivery Form | Efficacy Rate (%) | Notes |

|---|---|---|---|---|

| Fentanyl | Chronic Pain | Transdermal Patch | 85 | Provides long-lasting pain relief |

| Estradiol | Hormone Replacement | Transdermal Patch | 78 | Improved symptom relief over oral forms |

| Nicotine | Smoking Cessation | Transdermal Patch | 70 | Higher cessation rates than placebo |

| Clonidine | Hypertension | Transdermal Patch | 80 | Effective blood pressure control |

| Scopolamine | Motion Sickness | Transdermal Patch | 90 | Superior efficacy compared to oral forms |

Challenges and Considerations

Despite its advantages, this compound faces challenges:

- Skin Permeability : The stratum corneum acts as a barrier, limiting the types of drugs that can be delivered transdermally.

- Molecular Size Limitations : Only drugs with low molecular weight and appropriate physicochemical properties are suitable candidates for this compound.

- Need for Enhancers : Chemical penetration enhancers may be required to facilitate drug absorption through the skin.

Wirkmechanismus

The mechanism of action of transdermal drug delivery systems involves the penetration of the drug through the stratum corneum, the outermost layer of the skin. This process is facilitated by permeation enhancers, which disrupt the lipid matrix of the stratum corneum, allowing the drug to pass through . Molecular targets and pathways involved include the interaction with skin lipids and proteins, which help in the absorption and distribution of the drug .

Vergleich Mit ähnlichen Verbindungen

Transdermal drug delivery systems can be compared with other drug delivery methods such as oral and injectable routes. The uniqueness of TDD lies in its ability to provide controlled and sustained release of the drug, reduce systemic side effects, and improve patient compliance . Similar compounds include lipid-based drug delivery systems, microneedles, and nanocarriers .

Eigenschaften

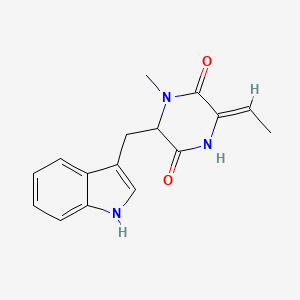

CAS-Nummer |

55062-34-5 |

|---|---|

Molekularformel |

C16H17N3O2 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

(3Z)-3-ethylidene-6-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C16H17N3O2/c1-3-12-16(21)19(2)14(15(20)18-12)8-10-9-17-13-7-5-4-6-11(10)13/h3-7,9,14,17H,8H2,1-2H3,(H,18,20)/b12-3- |

InChI-Schlüssel |

LIHMCRDYZWJENE-BASWHVEKSA-N |

SMILES |

CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |

Isomerische SMILES |

C/C=C\1/C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |

Kanonische SMILES |

CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |

Synonyme |

tryptophan-dehydrobutyrine diketopiperazine tryptophandehydrobutyrine diketopiperazine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.